molecular formula C12H11ClN2OS B590070 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine CAS No. 4973-78-8

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine

Cat. No. B590070
CAS RN: 4973-78-8
M. Wt: 266.743
InChI Key: ANWHZKXPRVNSEB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(methylthio)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as an intermediate in the preparation of Buspirone derivatives .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

“5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine” is a key intermediate in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile

“5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine” is used as a starting material in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile . The steps involved nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS . 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile was finally converted into 4,5,6-trichloropyrimidine-2-carbonitrile in a moderate (30%) yield in a two-step procedure .

4,5,6-Trichloropyrimidine-2-carbonitrile is interesting due to its multiple reactive sites and potentially it offers rich chemistry via transition metal-catalysed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons, as well as via modification of the C2 nitrile group .

Safety and Hazards

The safety data sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-methylsulfanyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-17-12-14-7-10(11(13)15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHZKXPRVNSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747127
Record name 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine

CAS RN

4973-78-8
Record name 4-Chloro-2-(methylthio)-5-(phenylmethoxy)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4973-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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